ONO-9780307 was developed as part of a series of compounds aimed at inhibiting the LPA1 receptor, which plays a critical role in various physiological and pathological processes. The compound belongs to the class of synthetic organic compounds, specifically designed to target G protein-coupled receptors (GPCRs) involved in lipid signaling pathways. Its IUPAC name is 2-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]-4-methoxycarbonylpyrrol-3-yl]acetic acid .
The synthesis of ONO-9780307 involves several key steps that utilize established organic chemistry techniques. Initial procedures include the formation of chromone derivatives through reactions with orthoformate and perchloric acid, followed by alkylation processes using methyl bromoacetate. The final product is obtained through hydrazine treatment, which facilitates the conversion of ester groups to carboxylic acids .
The synthetic route can be summarized as follows:
The molecular structure of ONO-9780307 features a complex arrangement that includes an indane ring system and multiple functional groups that contribute to its binding affinity for the LPA1 receptor. The compound's design emphasizes lipophilicity and steric factors that enhance receptor interaction. Notably, the torsional strain within the molecule is strategically utilized to optimize binding within the receptor's active site .
Key structural attributes include:
ONO-9780307 undergoes specific chemical interactions when binding to LPA1, characterized by polar and ionic bonds with critical amino acid residues in the receptor's binding pocket. Studies have indicated that modifications to the compound can significantly affect its antagonist activity against various LPA receptors .
The interactions include:
The mechanism by which ONO-9780307 exerts its antagonistic effects on LPA1 involves competitive inhibition of lysophosphatidic acid binding. By occupying the receptor's active site, ONO-9780307 prevents the activation of downstream signaling pathways typically triggered by lysophosphatidic acid. This inhibition can lead to reduced cellular responses associated with fibrosis and inflammation .
Key points regarding its mechanism include:
ONO-9780307 exhibits several notable physical and chemical properties that influence its biological activity:
These properties are critical for its application in pharmacological settings where effective receptor modulation is required.
ONO-9780307 has potential applications in various scientific fields, particularly in drug discovery targeting GPCRs involved in fibrotic diseases and cancer. Its specificity for LPA1 makes it a valuable tool for studying lysophosphatidic acid signaling pathways and their implications in disease mechanisms.
Potential applications include:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: